5-carboxy-X-rhodamine
Overview
Description
5-carboxy-X-rhodamine, also known as 5-ROX, is a stable, long-wavelength, water-soluble fluorophore12. It is used in DNA-labeling, cell staining, and protein labeling applications12. It is also used as an amine coupling reagent to form 5-carboxy-X-rhodamine derivatized compounds such as proteins, nucleic acids, and drugs2.
Synthesis Analysis
The synthesis of 5-carboxy-X-rhodamine involves multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core34. The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest34.
Molecular Structure Analysis
The molecular structure of 5-carboxy-X-rhodamine contains multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core34.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-carboxy-X-rhodamine include the selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ34.
Physical And Chemical Properties Analysis
5-carboxy-X-rhodamine exhibits strong fluorescence property in aqueous buffer with the λ exit of 580 nm (ε=3.6×10^4 M^-1 cm^-1), and λ emit of 604 nm (=0.94)6. It is soluble in DMSO1, DMF7, and MeOH7.
Scientific Research Applications
Uddin and Marnett (2008) reported an efficient synthesis route for 5- and 6-carboxy-X-rhodamines, which can be conjugated with molecules of interest after activation. This synthesis from inexpensive materials is important for practical applications in various fields, including bioconjugation and fluorescent labeling (Uddin & Marnett, 2008).
Yao-feng (2011) investigated the synthesis of 5(6)-carboxy-rhodamine 110, focusing on factors like reaction time and heating mode. The high yield of 93% suggests its potential for efficient production in research applications (Yao-feng, 2011).
Grang et al. (2010) developed a rapid and eco-friendly synthesis method for carboxy-rhodamine 110 isomers using microwave irradiation. This method demonstrates the potential for environmentally friendly and efficient production of these dyes (Grang et al., 2010).
Baleeva et al. (2018) focused on the synthesis and separation of 5- and 6-carboxy regioisomers of ROX and JOE dyes. Their findings are significant for the preparation of pure regioisomers, highlighting the dye's versatility in scientific applications (Baleeva et al., 2018).
Sun et al. (2011) synthesized a new rhodamine derivative, N-(3-carboxy)acryloyl rhodamine B hydrazide (CARB), and studied its spectroscopic reaction with Cu2+. This derivative's unique properties suggest potential applications in colorimetric probes for metal ion detection (Sun et al., 2011).
Aigner et al. (2012) developed a new class of rhodamines for use in fluorescent pH sensors. Their work highlights the application of 5-carboxy-X-rhodamine derivatives in biotechnological sample monitoring (Aigner et al., 2012).
Safety And Hazards
5-carboxy-X-rhodamine is not classified as a hazardous substance or mixture8. However, it may cause skin irritation, eye irritation, and may cause respiratory irritation9.
Future Directions
5-carboxy-X-rhodamine has broad applications in biotechnology for fluorescent labeling or single molecule detection, and in medicine for imaging living cells or live animals in preclinical research34. The high cost of these dyes from commercial sources limits their use in biomedical research34. Therefore, the development of cost-effective synthesis methods could be a future direction34.
properties
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMOMJDNDFGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314908 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-carboxy-X-rhodamine | |
CAS RN |
216699-35-3 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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